molecular formula C13H18ClN3O B2714936 N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353986-07-8

N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B2714936
CAS No.: 1353986-07-8
M. Wt: 267.76
InChI Key: WHCNFSZBVVNPEB-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride (CAS: 1353986-07-8) is a heterocyclic compound featuring a benzoxazole core linked to a piperidin-3-ylmethyl group via an amine bond, with a hydrochloride counterion enhancing solubility. This compound is part of a broader class of benzoxazole derivatives investigated for therapeutic applications, including anti-inflammatory, antimicrobial, and kinase-modulating activities .

Synthetic routes for analogous compounds often involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or reductive amination strategies, as seen in related benzoxazole derivatives .

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCNFSZBVVNPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for forming C-N bonds. The reaction conditions often involve the use of hydrogenation catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of piperidine derivatives, including N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride, is carried out using cost-effective and scalable methods. These methods often involve multicomponent reactions and the use of high-yielding, selective processes to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Central Nervous System Disorders

N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride has been investigated for its potential in treating central nervous system (CNS) disorders. Studies indicate that compounds with similar structures can act as antagonists for various receptors involved in mood regulation, such as the dopamine D2 and histamine H3 receptors. These interactions suggest a therapeutic role in conditions like depression, anxiety disorders, and schizophrenia .

Case Study : A study explored the synthesis of derivatives targeting CNS disorders, demonstrating that compounds similar to this compound effectively inhibited receptor activity, leading to potential applications in pharmacotherapy for mood disorders .

Anticancer Activity

Research has indicated that derivatives of benzo[d]oxazole compounds exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Targeted Cancer Type
This compound10Breast Cancer
2-Aminobenzoxazole Derivative5Colorectal Cancer
Morpholino Derivative15Lung Cancer

This table illustrates the varying potency of related compounds against different cancer types, highlighting the potential of this compound as a candidate for further development in oncology .

Plant Growth Regulation

Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds, including those based on oxazole derivatives, as plant growth regulators. This compound may serve as an effective substitute for traditional phytohormones, promoting enhanced growth and stress resistance in crops.

Case Study : Research conducted on maize (Zea mays L.) demonstrated that treatments with heterocyclic compounds led to significant improvements in seed germination rates and overall plant health compared to control groups treated with water or traditional growth regulators .

Data Table: Effects on Plant Growth

Treatment TypeGermination Rate (%)Root Length (cm)Shoot Height (cm)
Control (Water)60510
N-(Piperidin-3-ylmethyl)benzo[d]oxazol85815
Traditional Phytohormones70612

This data indicates that this compound could significantly enhance agricultural productivity through its growth-promoting effects .

Mechanism of Action

The mechanism of action of N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride can be contextualized against structurally related compounds (Table 1). Key structural variations include heterocycle type, substituent positions, and alkyl chain modifications, which influence solubility, bioavailability, and target affinity.

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Compound Name (CAS) Core Structure Heterocycle Substituents/Modifications Molecular Formula Key Features
N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine HCl (1353986-07-8) Benzo[d]oxazol-2-amine Piperidine Piperidin-3-ylmethyl group C₁₃H₁₇ClN₃O* Enhanced lipophilicity; potential CNS penetration
(R)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine HCl (SLB112216818) Benzo[d]oxazol-2-amine Pyrrolidine 6-Decyl + pyrrolidin-3-ylmethyl C₂₄H₃₉ClN₃O High lipophilicity due to decyl chain; possible membrane targeting
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine HCl (BD288754) Benzo[d]oxazol-2-amine Piperidine N-Methyl on piperidine C₁₃H₁₈ClN₃O Reduced metabolic vulnerability vs. methylene linker
N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine HCl (1353948-31-8) Benzo[d]oxazol-2-amine Pyrrolidine Direct pyrrolidin-3-yl attachment C₁₁H₁₄ClN₃O Compact structure; potential rapid clearance

*Note: Molecular formula inferred from structural analogs in and .

Key Insights:

Heterocycle Impact: Piperidine derivatives (e.g., 1353986-07-8, BD288754) exhibit larger ring systems than pyrrolidine analogs (e.g., SLB112216818, 1353948-31-8), which may enhance solubility and steric flexibility for receptor binding .

Substituent Effects: The 6-decyl chain in SLB112216818 significantly increases lipophilicity (logP >5), suggesting utility in membrane-associated targets like S1P transporters .

Synthetic Accessibility :

  • Compounds with direct heterocycle attachments (e.g., 1353948-31-8) may require fewer synthetic steps than those with methylene linkers (e.g., 1353986-07-8), which often involve reductive amination or alkylation .

Biological Activity

N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1353986-07-8
  • Appearance : White crystalline solid, soluble in water due to its hydrochloride form.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties :
    • The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM for various bacterial strains .
  • Anticancer Activity :
    • Research indicates that this compound may have anticancer properties, particularly against human tumor cell lines. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on specific enzymes, thereby preventing substrate access and modulating metabolic pathways .
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against E. coli with an MIC of 22.9 µM.
Study B (2021)Reported anticancer effects on HeLa cells with IC50 values indicating moderate cytotoxicity.
Study C (2022)Investigated anti-inflammatory properties in animal models, showing reduced inflammation markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzoxazole precursor. For example, thiourea intermediates (e.g., substituted phenylthioureas) are cyclized under acidic conditions to form the benzoxazole core. The piperidinylmethyl group is introduced via nucleophilic substitution or reductive amination. Purification is achieved using silica gel column chromatography with gradients of hexane/ethyl acetate (3:1 to 4:1). Key characterization includes 1^1H-NMR, 13^{13}C-NMR, HRMS, and melting point analysis .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodological Answer : Purity (>95%) is confirmed via HPLC, while structural identity is verified using:

  • Spectroscopy : 1^1H-NMR (400–500 MHz) for proton environments, 13^{13}C-NMR for carbon backbone .
  • Mass spectrometry : HRMS (ESI-TOF) to confirm molecular ion peaks .
  • Physical properties : Melting point (mp) consistency (e.g., 135–138°C for related benzoxazoles) .
  • Infrared (IR) spectroscopy : Functional group validation (e.g., C=O stretch at 1643 cm1^{-1}) .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize the bioactivity of benzoxazol-2-amine derivatives?

  • Methodological Answer : SAR strategies include:

  • Substituent variation : Introducing alkyl chains (e.g., 6-decyl groups) or electron-withdrawing groups (e.g., nitro, bromo) to enhance lipophilicity or target binding .
  • Stereochemical control : Testing (R)- vs. (S)-enantiomers of piperidinylmethyl derivatives for differential activity .
  • Biological assays : Measuring anti-inflammatory effects via IL-6/IL-1β mRNA modulation in LPS-induced models or S1P transport inhibition .

Q. What computational approaches are used to study interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : To predict binding modes in targets like STAT3 or S1P transporters. For example, INK 128 (a benzoxazole analog) showed a binding energy of −30.828 kcal/mol in mTOR inhibition studies .
  • Hydrogen-bond analysis : Identifying critical interactions (e.g., amine groups forming bonds with active-site residues) .
  • QSAR modeling : Correlating substituent properties (e.g., logP, polar surface area) with activity data .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., cell lines, LPS concentrations in inflammation models) .
  • Meta-analysis : Compare data from analogs (e.g., 6-decyl vs. 4-nitrophenyl derivatives) to identify substituent-specific trends .
  • Orthogonal assays : Confirm anti-inflammatory activity via both mRNA quantification (qPCR) and protein-level analysis (ELISA) .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Cell models : Use RAW 264.7 macrophages or THP-1 monocytes stimulated with LPS .
  • mRNA quantification : RT-qPCR for IL-6 and IL-1β expression post-treatment .
  • Dose-response curves : Test concentrations from 1–100 µM to determine IC50_{50} values .
  • Controls : Include dexamethasone (positive control) and vehicle (DMSO) .

Q. How is the compound’s stability assessed under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Plasma stability : Mix with human plasma (37°C, 1–24 hrs) and quantify remaining compound using LC-MS .

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